Ethyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate
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Overview
Description
Ethyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique structural features, which include a thiomorpholine ring substituted with two methyl groups and an ethyl ester functional group. This compound is often utilized in the synthesis of more complex molecules and serves as a building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate typically involves the reaction of 2,2-dimethylthiomorpholine with ethyl 3-bromopropanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiomorpholine nitrogen attacks the electrophilic carbon of the ethyl 3-bromopropanoate, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the nucleophilicity of the thiomorpholine nitrogen can also be employed to increase the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Ammonia or primary amines can be used for nucleophilic substitution to form amides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl 3-(2,2-dimethylthiomorpholin-4-yl)propanol.
Substitution: Amides and other derivatives.
Scientific Research Applications
Ethyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The ester functional group can also undergo hydrolysis, releasing the active thiomorpholine moiety.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2-methylthiomorpholin-4-yl)propanoate: Similar structure but with one less methyl group on the thiomorpholine ring.
Ethyl 3-(2,2-dimethylpiperidin-4-yl)propanoate: Similar ester functional group but with a piperidine ring instead of thiomorpholine.
Uniqueness
Ethyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. The additional methyl groups on the thiomorpholine ring also enhance its steric and electronic characteristics, making it a valuable scaffold in synthetic chemistry.
Properties
IUPAC Name |
ethyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2S/c1-4-14-10(13)5-6-12-7-8-15-11(2,3)9-12/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFHWDQMWQZFAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1CCSC(C1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1599248-60-8 |
Source
|
Record name | ethyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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